Brachystemidine F
Description
Brachystemidine F is a naturally occurring alkaloid detected in fermentation studies involving EBSG (a biomass substrate). It was identified as a major metabolite in the control group during solid-state fermentation, where its relative abundance decreased compared to amino acids and carbohydrates in multi-strain fermentation conditions . While its exact molecular structure and pharmacological profile remain uncharacterized in the provided evidence, it belongs to the brachystemidine family—a group of alkaloids primarily isolated from the roots of Brachystemma calycinum (Duan Ban Hua), a plant used in traditional medicine .
Properties
IUPAC Name |
2-amino-5-oxo-5-[[3-(1H-pyrrole-2-carbonyloxymethyl)-2,5-dihydrofuran-2-yl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c16-10(14(20)21)3-4-12(19)18-13-9(5-7-23-13)8-24-15(22)11-2-1-6-17-11/h1-2,5-6,10,13,17H,3-4,7-8,16H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNALUKELHWIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C(O1)NC(=O)CCC(C(=O)O)N)COC(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brachystemidine F involves detailed spectroscopic analyses, including extensive Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) techniques . The exact synthetic route and reaction conditions are not widely documented, but the isolation process typically involves extraction from the roots of Brachystemma calycinum using organic solvents followed by purification steps such as chromatography .
Industrial Production Methods
Currently, there are no large-scale industrial production methods documented for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive research and application .
Chemical Reactions Analysis
Potential Research Avenues
To investigate Brachystemidine F’s reactivity, consider:
Structural Analogues
If this compound is an alkaloid or flavonoid derivative (common in natural products), its reactions may resemble:
Experimental Characterization
Key steps for unstudied compounds:
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Isolation and Purification : Use chromatography (HPLC, TLC) .
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Spectroscopic Analysis : NMR, MS, IR to identify functional groups .
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Reactivity Screening : Test with acids, bases, oxidizing agents, and enzymes .
Recommended Databases for Further Study
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Reaxys or SciFinder : For proprietary reaction data.
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PubMed Central or ACS Publications : For recent peer-reviewed studies.
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Natural Product Updates : Specialized journals for novel compounds.
Critical Considerations
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of alkaloids and their derivatives.
Medicine: Due to its potential biological activities, Brachystemidine F could be explored for therapeutic applications, particularly in the treatment of diseases involving abnormal cell proliferation.
Mechanism of Action
The exact mechanism of action of Brachystemidine F is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and metabolism. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Brachystemidine Alkaloids
Key Observations:
Structural Diversity :
- Brachystemidines A–E and G exhibit incremental variations in oxygen and nitrogen content. For instance, brachystemidine C (C15H18N2O6) contains an additional oxygen atom compared to brachystemidine B (C15H18N2O5), likely influencing solubility and reactivity .
- Brachystemidine G is distinguished by a nitrogen-rich formula (C15H19N3O6), correlating with its reported cytotoxic activity against MCF-7 and PC-12 cell lines .
Biosynthetic Context: this compound’s detection in EBSG fermentation suggests a divergent biosynthetic pathway compared to plant-derived brachystemidines, which are likely products of terpenoid or amino acid metabolism .
Yield and Isolation Challenges :
- Plant-derived brachystemidines occur in trace amounts (0.000004–0.00002% dry weight), complicating large-scale pharmacological studies . This compound’s yield in fermentation remains unquantified, highlighting a need for optimization .
Pharmacological and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
